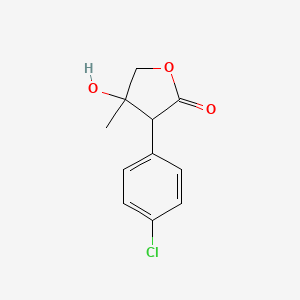

3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one

Description

3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one is an organic compound characterized by a chlorophenyl group attached to a hydroxy-methyloxolanone ring

Properties

CAS No. |

81156-95-8 |

|---|---|

Molecular Formula |

C11H11ClO3 |

Molecular Weight |

226.65 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-4-hydroxy-4-methyloxolan-2-one |

InChI |

InChI=1S/C11H11ClO3/c1-11(14)6-15-10(13)9(11)7-2-4-8(12)5-3-7/h2-5,9,14H,6H2,1H3 |

InChI Key |

QNLJPIYXEPJSIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(=O)C1C2=CC=C(C=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable precursor under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation followed by cyclization to form the oxolanone ring. The reaction conditions often involve temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 3-(4-Chlorophenyl)-4-oxomethyloxolan-2-one.

Reduction: Formation of 3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

Research has indicated that 3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one exhibits potential as a precursor in the synthesis of novel pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity against various diseases. For instance, derivatives of this compound have been explored for their anti-inflammatory and analgesic properties in preclinical studies.

Case Study:

A study investigated the efficacy of derivatives based on this compound in treating neuropathic pain. The results demonstrated that certain derivatives exhibited significant antinociceptive effects in rodent models, suggesting potential therapeutic applications in pain management .

Organic Synthesis

Building Block for Complex Molecules:

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable building block in synthetic chemistry.

Data Table: Synthesis Applications

| Reaction Type | Product Example | Reference |

|---|---|---|

| Substitution | 3-Amino-4-methyloxolan-2-one | |

| Reduction | 4-Methyloxolan-2-one | |

| Oxidation | 3-Bromo-4-methyloxolan-2-carboxylic acid |

Antimicrobial Properties:

Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens, including bacteria and fungi. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes.

Case Study:

In vitro evaluations revealed that certain derivatives exhibited potent antifungal activity against Candida albicans, indicating their potential use as antifungal agents .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-ol: A reduced form of the compound with similar properties.

3-(4-Chlorophenyl)-4-oxomethyloxolan-2-one: An oxidized derivative with distinct chemical behavior.

3-(4-Chlorophenyl)-4-methyloxolan-2-thione: A sulfur-containing analog with different reactivity.

Uniqueness

3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one is unique due to its specific combination of a chlorophenyl group and a hydroxy-methyloxolanone ring. This structure imparts unique chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group, a hydroxyl group, and a methyloxolan ring, which contribute to its biological activity. The presence of the chlorine atom may enhance lipophilicity and influence interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

- Antiviral Activity : Compounds with similar structures have shown efficacy against viruses by inhibiting viral replication and entry into host cells. For instance, flavonoids with hydroxyl substitutions have demonstrated significant antiviral properties against picornaviruses .

- Antioxidant Properties : The hydroxyl group in the structure can contribute to antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress.

- Cytotoxic Effects : Some studies suggest that derivatives of this compound may induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

- Antiviral Efficacy : A study exploring the antiviral properties of structurally related compounds found that certain derivatives inhibited the replication of poliovirus and rhinovirus effectively, suggesting a similar potential for this compound .

- Cytotoxicity in Cancer Models : Research on compounds with similar functional groups indicated that they could selectively induce cell death in various cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

- Inflammation Models : In experimental models, compounds with similar structures showed significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be beneficial for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one, and how can impurities be controlled during synthesis?

- Methodological Answer : The synthesis of this compound typically involves cyclization reactions using substituted benzophenones or ester derivatives. For example, impurities such as (4-Chlorophenyl)(4-hydroxyphenyl)methanone (Impurity A) and fenofibric acid derivatives (Impurity B) may arise during synthesis . To mitigate these, employ gradient HPLC with high-resolution columns (e.g., Chromolith HPLC) for real-time monitoring . Purification via recrystallization using polar aprotic solvents (e.g., acetone/water mixtures) can reduce impurity levels below 0.1% .

Q. How can the structural and stereochemical properties of this compound be confirmed?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, triclinic crystal systems (space group P1) with lattice parameters a = 5.0188 Å, b = 12.0138 Å, and c = 12.3708 Å have been reported for analogous chlorophenyl derivatives . Complement SCXRD with spectroscopic techniques:

- FT-IR : Validate hydroxy (≈3200 cm⁻¹) and carbonyl (≈1700 cm⁻¹) groups.

- NMR : Confirm substituent positions via <sup>13</sup>C chemical shifts (e.g., C=O at ≈170 ppm) .

Q. What experimental precautions are necessary to ensure compound stability during long-term studies?

- Methodological Answer : Degradation of organic compounds in aqueous matrices can occur within hours due to microbial activity or hydrolysis. To stabilize the compound:

- Store samples at 4°C with inert gas (N₂) purging to minimize oxidation.

- Use continuous cooling systems during kinetic studies to suppress thermal degradation .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

- Methodological Answer : Molecular dynamics (MD) simulations using software like Discovery Studio can predict binding affinities to target proteins. Key steps:

Docking Studies : Use the compound’s LogP (≈4.52) and polar surface area (≈210.9 Ų) to assess membrane permeability .

QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing -Cl groups) with activity using libraries of 2-arylbenzofuran analogs .

Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics ).

Q. How should researchers address contradictions in environmental degradation data for this compound?

- Methodological Answer : Discrepancies in degradation rates may arise from variable experimental conditions (e.g., pH, temperature). To resolve these:

- Conduct controlled stability studies using standardized OECD guidelines.

- Employ hyperspectral imaging (HSI) to track real-time degradation in simulated wastewater, noting that organic degradation accelerates at temperatures >25°C .

- Compare results with DFT-calculated degradation pathways (e.g., hydrolysis at the oxolanone ring) .

Q. What advanced techniques are suitable for profiling trace impurities in pharmacological formulations?

- Methodological Answer : For impurity profiling at <0.01% levels:

- LC-MS/MS : Use a C18 column (e.g., Purospher® STAR) with ESI+ mode to detect chlorinated byproducts (e.g., m/z 420.19 for Impurity A) .

- ICP-MS : Quantify residual metal catalysts (e.g., Pd, Cu) from synthesis .

- Cross-reference with pharmacopeial standards (e.g., USP method <621>) .

Q. How does the compound interact with indoor surfaces, and what implications does this have for environmental exposure studies?

- Methodological Answer : Surface adsorption kinetics can be studied using microspectroscopic imaging (e.g., AFM-IR). Key findings for analogous compounds:

- Adsorption on silica surfaces follows Langmuir isotherm models (ΔG ≈ -20 kJ/mol).

- Reactivity with indoor oxidants (e.g., ozone) generates secondary pollutants like chlorinated ketones . Mitigate this by incorporating surface passivation agents (e.g., silane coatings) in experimental setups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.